6-Amino-5-nitrosouracil
Overview
Description
Synthesis Analysis
The synthesis of 6-Amino-5-nitrosouracils involves condensation reactions followed by nitrosation. These compounds are characterized using various spectroscopic techniques such as FTIR, NMR, single crystal XRD, and UV–vis absorption spectroscopy, indicating a detailed structural understanding through these methodologies (Kumar et al., 2020).
Molecular Structure Analysis
Single-crystal X-ray crystallography studies have revealed that 6-Amino-5-nitrosouracil compounds can be crystalline, sometimes incorporating water molecules in their structure. The understanding of their molecular structure is essential for exploring their binding properties with various metal ions, as indicated by changes in color when forming complexes with metals such as cobalt, copper, and nickel (Kumar et al., 2020).
Chemical Reactions and Properties
Reactivity with thiols leads to a range of products, including disulphides and pteridine-2,4-diones, among others, highlighting the compound's versatility in chemical reactions. The mechanism of these reactions has been a subject of discussion, showcasing the compound's reactivity and potential for forming diverse chemical structures (Youssefyeh, 1975).
Physical Properties Analysis
Physical properties such as crystallinity, solubility in various solvents, and resistance to conditions like air oxygen and moisture are crucial for understanding the practical applications and handling of 6-Amino-5-nitrosouracil compounds. These properties are often determined through spectroscopic studies and X-ray diffraction analysis (Artem’eva & Petrova, 2022).
Chemical Properties Analysis
The chemical properties, including the interaction with metal ions to form complexes, are significant for their potential applications in various fields. Studies have shown how 6-Amino-5-nitrosouracil derivatives can form complexes with metals, altering their color and exhibiting specific binding constants, which are essential for their applications in metal ion detection and complexation (Kumar et al., 2020).
Scientific Research Applications
Organic Synthesis and Catalysis : 6-Amino-5-nitrosouracil is used in reactions with thiols to produce condensation and oxidation-reduction products, including disulphides and other compounds (Youssefyeh, 1975). It is also involved in the synthesis of 1,2,4-triazine 4-oxides, offering potential applications in organic synthesis and catalysis (Yavolovskii & Ivanov, 2007).
Metal Ion Complexation : 6-Amino-5-nitrosouracil demonstrates potential use in metal ions complexation. Studies show color changes when complexed with cobalt, copper, and nickel cations (Kumar et al., 2020).
Antimicrobial Activities : Derivatives of 6-Amino-5-nitrosouracil, such as 5-(3-nitrophenyllazo)-6-aminouracil, show antimicrobial activity against various bacteria and fungi (Zaki et al., 2018).
Structural and Theoretical Studies : The copper complex of 6-amino-1,3-dimethyl-5-nitrosouracil has been studied for its structural properties, revealing details about its pyrimidine moieties and water molecules (Salas et al., 1992). Additionally, studies on tautomerism and hydrogen bonding in violuric acid and related 6-amino-5-nitrosouracil species offer insights into the functional groups involved in hydrogen bonding (Bonacin et al., 2007).
Preparation of Intermediates : It is also used in the preparation of intermediates for the production of theophylline and caffeine (Abramova et al., 1978).
Thermal Studies : Thermal studies on metal complexes of 6-amino-5-nitrosouracil reveal interesting decomposition processes and dehydration energies (Salas-peregrin et al., 1985).
Safety And Hazards
6-Amino-5-nitrosouracil may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Future Directions
There are several papers that discuss the potential applications and future directions of 6-Amino-5-nitrosouracil. For instance, one paper discusses the synthesis and characterization of 5-nitroso-6-amino-uracil functionalized reduced graphene oxide for the detection of chromium ion in aqueous medium . Another paper discusses the novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate .
properties
IUPAC Name |
6-amino-5-nitroso-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPCSXFEWFSECE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202819 | |
Record name | 6-Amino-5-nitrosouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-nitrosouracil | |
CAS RN |
5442-24-0, 63884-45-7 | |
Record name | 6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5442-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Amino-5-nitrosouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrouracil, 5-hydroxyimino-6-imino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC190656 | |
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Record name | 5442-24-0 | |
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Record name | 6-Amino-5-nitrosouracil | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-5-nitrosouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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